molecular formula C11H14N2O3S B15170626 4-[4-(Methanesulfonyl)phenyl]piperazin-2-one CAS No. 918884-41-0

4-[4-(Methanesulfonyl)phenyl]piperazin-2-one

Cat. No.: B15170626
CAS No.: 918884-41-0
M. Wt: 254.31 g/mol
InChI Key: JQZWFHQSOPORLV-UHFFFAOYSA-N
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Description

4-[4-(Methanesulfonyl)phenyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a methanesulfonyl group and a phenyl group, making it a versatile molecule in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methanesulfonyl)phenyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

In industrial settings, the production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methanesulfonyl)phenyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[4-(Methanesulfonyl)phenyl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Methanesulfonyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Methanesulfonyl)phenyl]piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Properties

CAS No.

918884-41-0

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)piperazin-2-one

InChI

InChI=1S/C11H14N2O3S/c1-17(15,16)10-4-2-9(3-5-10)13-7-6-12-11(14)8-13/h2-5H,6-8H2,1H3,(H,12,14)

InChI Key

JQZWFHQSOPORLV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCNC(=O)C2

Origin of Product

United States

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